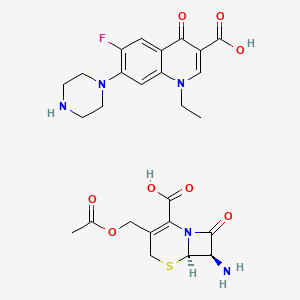
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxo-3-quinoline carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the bicyclic core structure, followed by the introduction of the acetyloxy, carboxy, and other functional groups. Common reagents used in these reactions include acetic anhydride, fluoroquinolones, and piperazine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the acetyloxy and carboxy groups makes it susceptible to oxidation reactions.
Reduction: The quinoline and piperazine moieties can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluoro and piperazine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure and functional groups make it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline and piperazine moieties are known to interact with enzymes and receptors, modulating their activity. The acetyloxy and carboxy groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.
Piperacillin: A β-lactam antibiotic with a piperazine moiety.
Levofloxacin: Another fluoroquinolone with structural similarities.
Uniqueness
This compound is unique due to its combination of a bicyclic core with multiple functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
191470-05-0 |
|---|---|
分子式 |
C26H30FN5O8S |
分子量 |
591.6 g/mol |
IUPAC 名称 |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O3.C10H12N2O5S/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h7-9,18H,2-6H2,1H3,(H,22,23);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1 |
InChI 键 |
CQONZMBIBSMZBV-JRHRPUMJSA-N |
手性 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


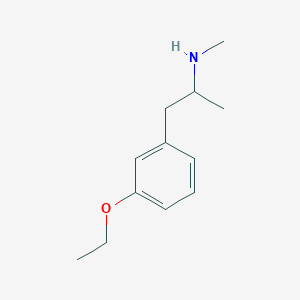
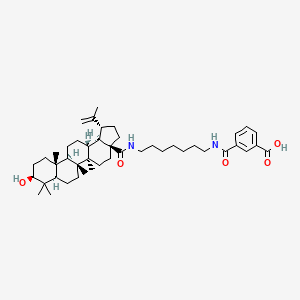
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
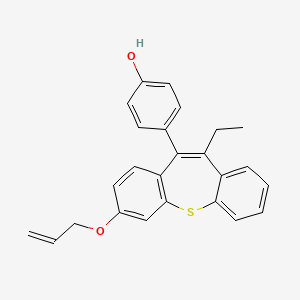

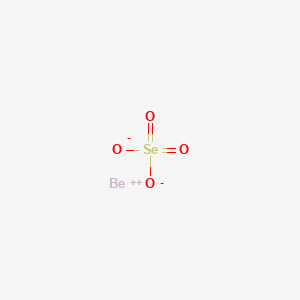


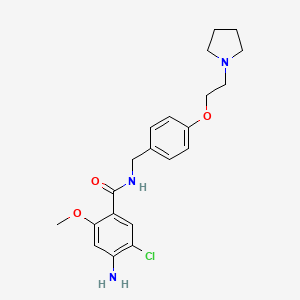
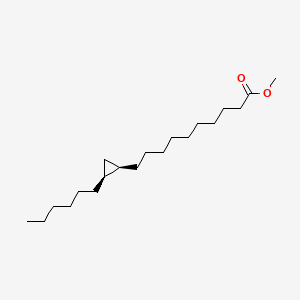



![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
